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Abstract
Indinavir Sulfate Ethanolate, a potent inhibitor of the human immunodeficiency virus (HIV-1)

protease, has played a significant role in the landscape of highly active antiretroviral therapy

(HAART). This document provides a comprehensive technical overview of Indinavir, focusing

on its mechanism of action, pharmacological properties, clinical efficacy, and resistance profile.

Detailed experimental protocols for its evaluation and quantitative data are presented to serve

as a resource for researchers and drug development professionals in the field of antiretroviral

therapy.

Introduction
Indinavir, commercially known as Crixivan, is a peptidomimetic hydroxyethylene inhibitor

designed to specifically target the HIV-1 protease, an enzyme critical for the viral life cycle.[1]

By inhibiting this enzyme, Indinavir prevents the cleavage of viral polyprotein precursors,

leading to the production of immature, non-infectious virions.[2][3][4] This guide delves into the

core scientific principles and data that underpin the therapeutic use of Indinavir Sulfate
Ethanolate.
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Indinavir sulfate is a white to off-white, hygroscopic, crystalline powder.[5] It is highly soluble in

water and methanol.[5][6] The molecular formula for Indinavir sulfate is C36H47N5O4•H2SO4,

and it has a molecular weight of 711.88 g/mol .[5]

Mechanism of Action
Indinavir is a competitive inhibitor of the HIV-1 protease.[1] It binds with high affinity to the

active site of the enzyme, a C2-symmetric homodimer, preventing the natural gag-pol

polyprotein substrates from being cleaved.[2][4] This inhibition is crucial as the cleavage of

these polyproteins is an essential step in the formation of mature, infectious HIV particles.[3][4]

The hydroxyl group of the Indinavir molecule forms key hydrogen bonds with the catalytic

aspartate residues (Asp25 and Asp25') in the enzyme's active site.[1]
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Caption: Mechanism of HIV-1 Protease Inhibition by Indinavir.

Quantitative Data
The following tables summarize key quantitative data for Indinavir Sulfate Ethanolate,

providing a comparative overview of its in vitro activity, pharmacokinetic properties, and clinical

efficacy.

Table 1: In Vitro Inhibitory Activity of Indinavir
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Parameter Value Virus/Enzyme Reference

Ki 0.36 nM HIV-1 Protease [2]

Ki 3.3 nM HIV-2 Protease [7]

IC50
Varies (mutant

dependent)
HIV-1 (in vitro) [7]

IC95 25 - 100 nM
HIV-infected MT4

lymphoid cells
[8]

Table 2: Human Pharmacokinetic Parameters of
Indinavir (Unboosted)

Parameter Value Conditions Reference

Bioavailability ~65% - [9]

Tmax 0.8 ± 0.3 hours Fasted state [5]

Protein Binding ~60% - [9]

Elimination Half-life 1.8 ± 0.4 hours - [9]

Metabolism
Hepatic (primarily

CYP3A4)
- [10]

Excretion
<20% unchanged in

urine
- [10]

AUC (800 mg q8h)
30,691 ± 11,407

nM•hour
Steady-state [5]

Cmax (800 mg q8h) 12,617 ± 4037 nM Steady-state [5]

Trough (800 mg q8h) 251 ± 178 nM Steady-state [5]

Table 3: Clinical Efficacy of Indinavir-Containing
Regimens
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Clinical Trial Treatment Arms
Key Efficacy
Outcomes

Reference

ACTG 320

1. Indinavir +

Zidovudine +

Lamivudine 2.

Zidovudine +

Lamivudine

- 50% reduction in

progression to AIDS

or death in the

Indinavir arm (6% vs

11%, p<0.001). -

Greater and more

sustained increase in

CD4+ cell counts in

the Indinavir arm.

[4][11]

Merck Study 035

1. Indinavir +

Zidovudine +

Lamivudine 2.

Indinavir monotherapy

3. Zidovudine +

Lamivudine

- Sustained viral

suppression for up to

3 years in a significant

proportion of patients

in the triple-therapy

arm.

[4][6]

Unnamed Study

Indinavir added to

existing nucleoside

analogue treatment in

patients with CD4 <

50 cells/mm³

- Median increase in

CD4 count of 92

cells/mm³ at week 30.

- HIV-1 RNA levels <

400 copies/mL in 15

of 23 patients.

[12]

Table 4: Common Indinavir Resistance-Associated
Mutations
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Mutation Location
Impact on Indinavir
Susceptibility

Reference

M46I/L Protease Flap Region

Contributes to

resistance, often in

combination with other

mutations.

[13]

V82A/F/T Protease Active Site
Reduces binding

affinity of Indinavir.
[13][14]

I84V Protease Active Site
Significantly reduces

susceptibility.
[14]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

The following sections outline key experimental protocols used in the evaluation of Indinavir.

HIV-1 Protease Inhibition Assay (FRET-based)
This assay determines the in vitro inhibitory activity of a compound against purified HIV-1

protease.

Principle: A synthetic peptide substrate containing a fluorescence resonance energy transfer

(FRET) pair is cleaved by HIV-1 protease, separating the donor and acceptor fluorophores and

resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a

lower fluorescence signal.

Materials:

Recombinant HIV-1 Protease

FRET peptide substrate (e.g., EDANS/DABCYL)

Assay Buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

Indinavir Sulfate Ethanolate (Test Compound)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC191944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC191944/
https://pubmed.ncbi.nlm.nih.gov/9628735/
https://pubmed.ncbi.nlm.nih.gov/9628735/
https://www.benchchem.com/product/b15567020?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Control inhibitor (e.g., Pepstatin A)

96-well black microplates

Fluorescence microplate reader

Procedure:

Reagent Preparation: Prepare serial dilutions of Indinavir and the control inhibitor in the

assay buffer.

Assay Setup: In a 96-well plate, add the assay buffer, HIV-1 protease, and the test/control

compounds to their respective wells.

Initiation: Add the FRET substrate to all wells to start the reaction.

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

Measurement: Measure the fluorescence intensity at the appropriate excitation and emission

wavelengths.

Data Analysis: Calculate the percent inhibition for each concentration and determine the

IC50 value by fitting the data to a dose-response curve.[7]
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FRET-based HIV-1 Protease Inhibition Assay
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Caption: Workflow for FRET-based HIV-1 Protease Inhibition Assay.

Cell-Based Anti-HIV Activity Assay (TZM-bl Reporter
Gene Assay)
This assay measures the ability of a compound to inhibit HIV-1 infection in a cell-based system.

Principle: TZM-bl cells are engineered to express HIV-1 receptors (CD4, CXCR4, CCR5) and

contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.
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Upon successful HIV-1 infection and Tat protein expression, the LTR is activated, leading to

luciferase production, which can be quantified.

Materials:

TZM-bl cells

HIV-1 virus stock

Complete cell culture medium

Indinavir Sulfate Ethanolate (Test Compound)

Control antiviral drug (e.g., Zidovudine)

96-well clear-bottom white microplates

Luciferase assay reagent

Luminometer

Procedure:

Cell Seeding: Seed TZM-bl cells in a 96-well plate.

Compound Addition: Add serial dilutions of Indinavir and the control drug to the wells.

Virus Infection: Add a pre-titered amount of HIV-1 virus to the wells.

Incubation: Incubate the plate for 48 hours at 37°C.

Luciferase Assay: Lyse the cells and add the luciferase assay reagent.

Measurement: Measure the luminescence in each well.

Data Analysis: Calculate the percent inhibition of viral replication for each concentration and

determine the EC50 value.[7] A parallel cytotoxicity assay should be performed to determine

the 50% cytotoxic concentration (CC50).
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TZM-bl Reporter Gene Assay for Anti-HIV Activity
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Caption: Workflow for TZM-bl Reporter Gene Assay.

Clinical Trial Design: ACTG 320
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This was a pivotal, randomized, double-blind, placebo-controlled trial that established the

clinical benefit of adding a protease inhibitor to a two-drug nucleoside reverse transcriptase

inhibitor (NRTI) regimen.

Objective: To compare the efficacy and safety of Indinavir in combination with Zidovudine and

Lamivudine versus Zidovudine and Lamivudine alone in HIV-infected adults with prior

Zidovudine experience.

Study Population: 1156 HIV-infected patients with CD4 cell counts of 200 cells/mm³ or less and

at least three months of prior Zidovudine therapy.

Treatment Arms:

Arm 1: Indinavir (800 mg every 8 hours) + Zidovudine + Lamivudine

Arm 2: Placebo + Zidovudine + Lamivudine

Primary Endpoint: Time to the development of an AIDS-defining illness or death.

Key Assessments:

Clinical progression of HIV disease

CD4+ cell counts

Plasma HIV-1 RNA levels

Adverse events

Results: The three-drug regimen including Indinavir was significantly more effective in slowing

disease progression and improving surrogate markers compared to the two-drug regimen.[11]

Conclusion
Indinavir Sulfate Ethanolate has been a cornerstone in the development of effective

antiretroviral therapies. Its potent inhibition of HIV-1 protease, favorable pharmacokinetic profile

when appropriately managed, and demonstrated clinical efficacy have saved countless lives

and transformed the prognosis for individuals living with HIV. While newer agents with
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improved resistance profiles and dosing convenience have emerged, the in-depth

understanding of Indinavir's mechanism of action, clinical utility, and the methodologies for its

evaluation continue to provide valuable insights for the ongoing development of novel

antiretroviral drugs. This technical guide serves as a repository of this critical information for the

scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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